3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride
Description
3-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is a fluorinated tetrahydroquinoline derivative. The trifluoromethyl (-CF₃) group at the 3-position enhances its electron-withdrawing properties, influencing reactivity, metabolic stability, and lipophilicity.
Properties
CAS No. |
2613382-76-4 |
|---|---|
Molecular Formula |
C10H11ClF3N |
Molecular Weight |
237.65 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8;/h1-4,8,14H,5-6H2;1H |
InChI Key |
XDJCRJYFBXDHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of Amino Acid Derivatives
A pivotal method involves the cyclization of (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid under acidic conditions. Phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) jointly catalyze the intramolecular cyclization to form the tetrahydroquinoline core. Unlike traditional basic or purely acidic conditions, this dual catalyst system prevents side reactions and enhances yield. The reaction proceeds in polar aprotic solvents (e.g., 1,3-dimethylimidazolidinone) at elevated temperatures (80–120°C), achieving cyclization within 12–24 hours.
Key Reaction Conditions
| Parameter | Specification |
|---|---|
| Substrate | (R)-3-(4-Trifluoromethyl-phenylamino)-valeric acid |
| Catalysts | P₂O₅ (1.2 equiv), MsOH (2.0 equiv) |
| Solvent | 1,3-Dimethylimidazolidinone |
| Temperature | 110°C |
| Time | 18 hours |
This method avoids racemization, critical for retaining stereochemical integrity when targeting enantiopure products.
Two-Step Hydroaminoalkylation and Buchwald-Hartwig Amination
Regioselective Hydroaminoalkylation
The titanium-catalyzed hydroaminoalkylation of ortho-substituted styrenes with N-methylanilines provides linear adducts, which are precursors for tetrahydroquinolines. For 3-(trifluoromethyl) derivatives, ortho-trifluoromethylstyrenes react with secondary amines in the presence of a 2,6-bis(phenylamino)pyridinato titanium complex. This step achieves >90% regioselectivity for the linear product, crucial for subsequent cyclization.
Intramolecular Buchwald-Hartwig Amination
The intermediate from hydroaminoalkylation undergoes palladium-catalyzed intramolecular amination to form the tetrahydroquinoline ring. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and 2-(di-tert-butylphosphino)biphenyl as ligands, the reaction proceeds in toluene at 100°C. This step closes the six-membered ring while retaining the trifluoromethyl group.
Optimized Conditions for Amination
| Parameter | Specification |
|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) |
| Ligand | 2-(Di-tert-butylphosphino)biphenyl |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 100°C |
| Time | 24 hours |
Palladium-Catalyzed Cross-Coupling for Side-Chain Introduction
Suzuki-Miyaura Coupling for Trifluoromethyl Incorporation
Late-stage introduction of the trifluoromethyl group via Suzuki-Miyaura coupling is feasible. A brominated tetrahydroquinoline intermediate reacts with trifluoromethylboronic acid using Pd(OAc)₂ and SPhos as ligands. This method offers flexibility but requires pre-functionalized intermediates.
Example Protocol
| Component | Quantity |
|---|---|
| Bromo-intermediate | 1.0 equiv |
| Trifluoromethylboronic acid | 1.5 equiv |
| Catalyst | Pd(OAc)₂ (3 mol%) |
| Ligand | SPhos (6 mol%) |
| Base | Cs₂CO₃ (2.5 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 80°C |
Resolution and Hydrochloride Salt Formation
Enantiomeric Resolution
Racemic 3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is resolved via chiral column chromatography or enzymatic kinetic resolution. The use of Candida antarctica lipase B selectively acylates one enantiomer, yielding >98% enantiomeric excess (ee) for the desired (R)-isomer.
Hydrochloride Salt Preparation
The free base is treated with hydrochloric acid (HCl) in isopropanol, forming the hydrochloride salt. Crystallization from ethanol/water affords the pure salt, characterized by X-ray diffraction and elemental analysis.
Salt Formation Parameters
| Parameter | Specification |
|---|---|
| Free Base | 3-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
| Acid | HCl (gaseous or concentrated) |
| Solvent | Isopropanol |
| Temperature | 0–5°C |
| Yield | 85–92% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acid-Catalyzed Cyclization | High stereoselectivity, no racemization | Requires specialized acids |
| Hydroaminoalkylation-Amination | Regioselective, modular | Multi-step, costly catalysts |
| Suzuki-Miyaura Coupling | Late-stage functionalization | Requires pre-halogenated intermediates |
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide and potassium tert-butoxide are often employed in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride serves as a versatile building block for developing fluorinated compounds. Its unique properties allow for:
- Oxidation Reactions : Converting to various quinoline derivatives using oxidizing agents like potassium permanganate.
- Reduction Reactions : Producing different tetrahydroquinoline derivatives with reducing agents such as lithium aluminum hydride.
- Substitution Reactions : The trifluoromethyl group can be replaced with other functional groups under specific conditions.
Biology
The compound's biological applications are noteworthy:
- Pharmacological Studies : It has been investigated for its potential as an inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2D6), which are crucial in drug metabolism .
- Biological Interactions : The trifluoromethyl group enhances binding affinity towards specific biological targets, making it useful in drug discovery and development .
Industry
In industrial applications:
- Material Science : The compound is utilized in creating advanced materials such as polymers and coatings that exhibit enhanced chemical resistance and stability due to the presence of the trifluoromethyl group.
- Agrochemicals : Its unique properties make it suitable for developing agrochemical products that require high efficacy and stability under various environmental conditions .
Case Study 1: Pharmacological Research
A study published in a peer-reviewed journal highlighted the use of this compound in developing novel anti-cancer agents. The compound's ability to inhibit specific enzymes involved in tumor growth was explored, demonstrating promising results in vitro.
Case Study 2: Material Development
Research conducted on polymer composites incorporating this compound showed enhanced thermal stability and chemical resistance. The findings indicated that the incorporation of trifluoromethylated tetrahydroquinolines could significantly improve the lifespan and performance of industrial coatings.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
6-(Trifluoromethyl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
- Molecular Formula : C₁₀H₁₁ClF₃N
- Molecular Weight : 237.65 g/mol
- CAS RN : 215798-14-4
- Key Differences: The trifluoromethyl group is at the 6-position on an isoquinoline core (benzannulated at the 2-position) instead of the quinoline core.
7-(Trifluoromethyl)-1,2,3,4-Tetrahydroquinoline
- CAS RN : 405-62-4
- Key Differences : The trifluoromethyl group is at the 7-position. Positional changes can significantly impact intermolecular interactions, as seen in SAR studies where substituent placement modulates potency .
Substituted Tetrahydroquinolines with Alternative Groups
3-Methyl-1,2,3,4-Tetrahydroquinoline Hydrochloride
- Molecular Formula : C₁₀H₁₄ClN
- Molecular Weight : 183.68 g/mol
- CAS RN : 1956306-78-7
- Key Differences : A methyl (-CH₃) group replaces the trifluoromethyl group. The methyl group is less electron-withdrawing, reducing metabolic stability and altering solubility. This compound is less lipophilic (logP ~2.5 vs. ~3.5 for trifluoromethyl analogs) .
7-Chloro-1,2,3,4-Tetrahydroquinoline Hydrochloride
- Molecular Formula : C₉H₁₁Cl₂N
- Molecular Weight : 204.10 g/mol
- CAS RN : 90562-34-8
- Key Differences: A chloro (-Cl) substituent replaces the trifluoromethyl group.
Heterocyclic Core Variants
3-(Trifluoromethyl)-4,5,6,7-Tetrahydro-3H-Pyrazolo[3,4-c]Pyridine Hydrochloride
- Key Differences: The quinoline core is replaced with a pyrazolo-pyridine system. This introduces additional nitrogen atoms, altering hydrogen-bonding capabilities and ring strain. Such changes may enhance selectivity for kinase targets .
1,2,3,4-Tetrahydroisoquinoline Derivatives
- Example: 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride ()
- Key Differences: The isoquinoline core shifts the nitrogen position, affecting dipole moments and binding to aromatic receptors (e.g., serotonin transporters) compared to quinoline-based analogs .
Data Table: Comparative Properties
Biological Activity
3-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound features a trifluoromethyl group that enhances lipophilicity and biological activity. The synthesis of 3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions starting from commercially available precursors. Various synthetic routes have been documented, including the use of triflic acid to facilitate cyclization reactions under controlled conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) : This compound has been shown to selectively inhibit PNMT with a Ki value of 0.52 µM for certain derivatives. The presence of the trifluoromethyl group contributes to steric effects that enhance selectivity over other receptors such as alpha(2)-adrenoceptors .
- NF-κB Inhibition : Research indicates that tetrahydroquinoline derivatives can inhibit LPS-induced NF-κB transcriptional activity. This pathway is crucial in inflammatory responses and cancer progression .
- Anti-inflammatory Effects : Compounds in this class exhibit anti-inflammatory properties by modulating cytokine production and signaling pathways associated with inflammation .
1. Inhibition Studies
A study evaluated a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines as inhibitors of PNMT. Among the tested compounds, those with high selectivity ratios demonstrated potential as therapeutic agents for conditions related to catecholamine dysregulation .
2. Cytotoxicity Assessment
In vitro studies assessing cytotoxicity against various human cancer cell lines revealed that certain tetrahydroquinoline derivatives displayed significant cytotoxic effects. For example, derivative 6g showed inhibition potency 53 times greater than a reference compound against NF-κB activity in cancer cells .
3. Anti-inflammatory Mechanisms
The anti-inflammatory effects were further characterized in BV2 microglial cells treated with LPS. Compounds derived from this scaffold significantly reduced levels of pro-inflammatory mediators such as IL-6 and TNF-α with IC50 values ranging from 20–40 µM .
Data Table: Biological Activity Summary
| Activity Type | Compound Derivative | IC50 (µM) | Notes |
|---|---|---|---|
| PNMT Inhibition | Compound 14 | 0.52 | Selective inhibitor with minimal alpha(2) affinity |
| NF-κB Transcription Inhibition | Compound 6g | - | Most potent among synthesized derivatives |
| Anti-inflammatory (IL-6) | HSR1101 | 20–40 | Significant reduction in LPS-stimulated cells |
| Anti-inflammatory (TNF-α) | HSR1101 | <30 | Effective suppression observed |
Q & A
Q. What are the standard synthetic routes for 3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride, and how do reaction conditions influence yield?
The compound is typically synthesized via intramolecular cyclization of intermediates such as N-(3-chloro-2-hydroxypropyl) derivatives. For example, heating diphenylamine with epichlorohydrin generates a tetrahydroquinoline core through electrophilic side-chain cyclization . Key factors affecting yield include:
- Temperature : Elevated temperatures (>100°C) accelerate cyclization but may increase side reactions.
- Catalysts : Acidic or basic conditions (e.g., triethylamine) influence proton transfer during ring closure .
- Solvent polarity : Tetrahydrofuran (THF) or dichloromethane (DCM) optimizes intermediate solubility .
Q. How can researchers validate the purity and structural integrity of this compound?
Use a multi-modal analytical approach:
- NMR spectroscopy : Confirm the presence of the trifluoromethyl group (distinct NMR shifts at ~-60 ppm) and tetrahydroquinoline backbone (aromatic protons at 6.5–7.5 ppm) .
- Mass spectrometry : Exact mass should match 227.046151 Da (M+H) with <2 ppm error .
- HPLC : Purity ≥97% is achievable using C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (GHS Category 3) .
- Waste disposal : Neutralize hydrochloride salts with sodium bicarbonate before disposal .
- Emergency response : Immediate rinsing with water for eye/skin contact and medical consultation for inhalation .
Advanced Research Questions
Q. How can conflicting data on synthetic yields be resolved?
Contradictions in yield (e.g., 50% vs. 70%) often stem from:
- Intermediate stability : N-(3-chloro-2-hydroxypropyl) precursors degrade under moisture; use anhydrous conditions and inert atmospheres .
- Byproduct formation : Monitor reactions via TLC (R ~0.3 in ethyl acetate/hexane) to isolate the target compound before side reactions dominate .
- Scale-up effects : Pilot studies show yields drop >10 g due to inefficient heat transfer; optimize stirring and reactor geometry .
Q. What pharmacological mechanisms are hypothesized for trifluoromethyl-tetrahydroquinoline derivatives?
- Kinase inhibition : Structural analogs like (R)-PFI-2 hydrochloride act as Hippo/YAP pathway inhibitors by binding to sulfonamide pockets in kinases .
- Neurotransmitter modulation : Tetrahydroquinoline scaffolds interact with dopamine receptors (e.g., D/D subtypes), validated via radioligand binding assays .
- Metabolic stability : The trifluoromethyl group enhances resistance to cytochrome P450 oxidation, improving half-life in vitro .
Q. How can researchers optimize analytical methods for detecting trace impurities?
- LC-MS/MS : Use electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for impurities like dehydroquinoline derivatives (m/z 209 → 165) .
- Ion chromatography : Quantify residual chloride ions (<0.1% w/w) to confirm hydrochloride salt stoichiometry .
- X-ray crystallography : Resolve structural ambiguities (e.g., stereochemistry) with single-crystal diffraction data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
